2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloro group and a hydroxyethyl group attached to the ethanone backbone.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Scientific Research Applications
Synthesis and Molecular Structure Analysis
- Research on similar pyrrolidine derivatives involves synthesis methods and molecular structure determination. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from reactions involving pyridine derivatives demonstrates the intricate processes used to create complex molecules for further study (Percino et al., 2006).
Quantum Chemical Investigations
- Quantum chemical calculations offer insights into the electronic properties of substituted pyrrolidinones, which is crucial for understanding the behavior of pyrrolidine-based compounds in various environments. These investigations can reveal the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).
Applications in Electrooptic Film Fabrication
- Pyrrole-pyridine-based compounds have been utilized in the synthesis of dibranched, heterocyclic chromophores for electrooptic film fabrication. The molecular architecture of these compounds influences their self-assembly, microstructure, and nonlinear optical response in thin films, showcasing the material science applications of pyrrolidine derivatives (Facchetti et al., 2006).
Crystallographic Studies
- Crystallography provides valuable data on the arrangement and interactions of molecules in solid form. For example, studies on crystals containing pyrrolidine rings reveal insights into hydrogen bonding and molecular assembly, which are fundamental for designing new materials with specific properties (Domagała et al., 2022).
Synthetic Methodology Development
- The development of synthetic routes for pyrrolidine-containing compounds is crucial for pharmaceutical and agrochemical applications. Research into rearranging chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical transformations possible with pyrrolidine derivatives, leading to useful intermediates for further chemical synthesis (Ghelfi et al., 2003).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDBFKDLMIUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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